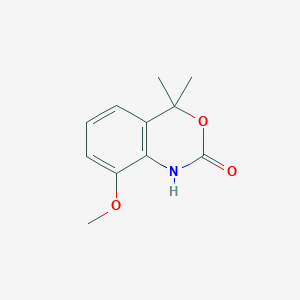
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-8-methoxy-
Cat. No. B8698297
Key on ui cas rn:
21440-99-3
M. Wt: 207.23 g/mol
InChI Key: NIZXOVYCLLXMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06713478B2
Procedure details


To a solution of 2-amino-3-methoxybenzoic acid (5 g, 30 mmol) in anhydrous THF (100 mL) was added at ambient temperature under a blanket of nitrogen methylmagnesium bromide (3.0 M in THF, 50 mL, 150 mmol). The reaction mixture was heated at 50° C. for 18 hours, cooled to rt, and treated with a saturated aqueous ammonium chloride solution (50 mL). Ethyl acetate (100 mL) was added and organic layer was separated, dried (MgSO4), and evaporated. The residue was dissolved in anhydrous THF (100 mL) and treated at ambient temperature under nitrogen with 1,1′-carbonyldiimidazole (5.4 g, 33 mmol). After 24 hours, the mixture was quenched with 1N aqueous hydrogen chloride solution (30 mL). Ethyl acetate (100 mL) was added, organic layer was separated, dried (MgSO4), and evaporated. The residue was purified by a silica gel column chromatography (hexane:ethyl acetate/3:1) to afford 8-methoxy-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one as white solid (3.5 g, 56%): MS (ESI) m/z 208 [M+H]+.

Name
nitrogen methylmagnesium bromide
Quantity
50 mL
Type
reactant
Reaction Step One





Yield
56%
Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[C:10]([O:11]C)=[CH:9][CH:8]=[CH:7][C:3]=1C(O)=O.[CH3:13][Mg]Br.[N].[Cl-].[NH4+].[C:19]([N:26]1[CH:30]=[CH:29]N=C1)(N1C=CN=C1)=[O:20].C1C[O:34][CH2:33]C1>C(OCC)(=O)C>[CH3:33][O:34][C:29]1[C:30]2[NH:26][C:19](=[O:20])[O:11][C:10]([CH3:2])([CH3:13])[C:9]=2[CH:8]=[CH:7][CH:3]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1OC
|
|
Name
|
nitrogen methylmagnesium bromide
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Br.[N]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Three
|
Name
|
|
|
Quantity
|
5.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to rt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in anhydrous THF (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was quenched with 1N aqueous hydrogen chloride solution (30 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate (100 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by a silica gel column chromatography (hexane:ethyl acetate/3:1)
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=CC=2C(OC(NC21)=O)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.5 g | |
| YIELD: PERCENTYIELD | 56% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
